![molecular formula C9H17ClN4S B13347158 3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13347158.png)
3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride: is a chemical compound that features a piperidine ring substituted with a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride typically involves the following steps:
Formation of the Triazole Moiety: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Thioether Formation: The triazole is then reacted with a thiol compound to form the thioether linkage.
Piperidine Substitution: The thioether is subsequently reacted with a piperidine derivative under suitable conditions to form the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the triazole ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thioether linkage.
Reduction: Reduced forms of the triazole or piperidine rings.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its triazole moiety.
Bioconjugation: It can be used in the modification of biomolecules for research purposes.
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Material Science: It is used in the development of new materials with specific properties.
Corrosion Inhibition: The compound can act as a corrosion inhibitor in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Mercapto-4-methyl-4H-1,2,4-triazole
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 1-Methylimidazole
Uniqueness
The uniqueness of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine hydrochloride lies in its combination of a triazole moiety with a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H17ClN4S |
|---|---|
Peso molecular |
248.78 g/mol |
Nombre IUPAC |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C9H16N4S.ClH/c1-13-7-11-12-9(13)14-6-8-3-2-4-10-5-8;/h7-8,10H,2-6H2,1H3;1H |
Clave InChI |
PFQOJEQTTWLBNQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1SCC2CCCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


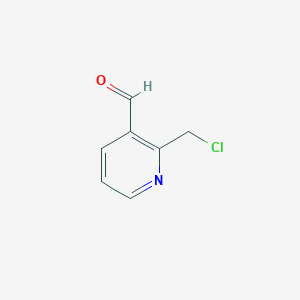
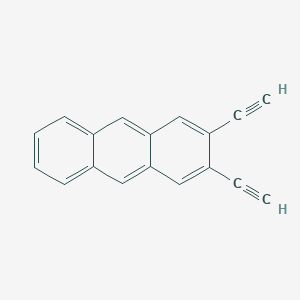
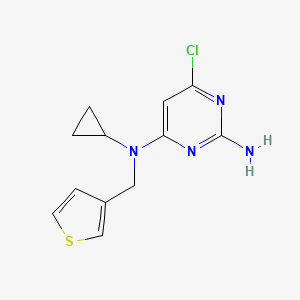

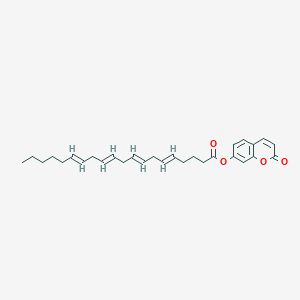
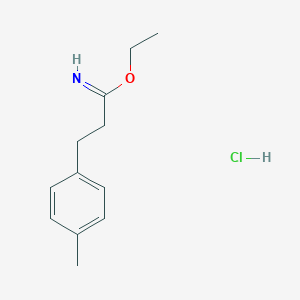
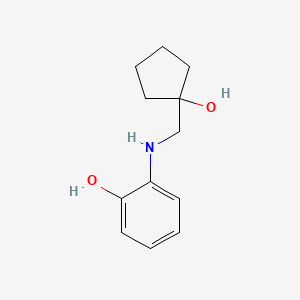
![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)

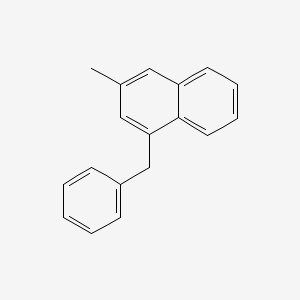
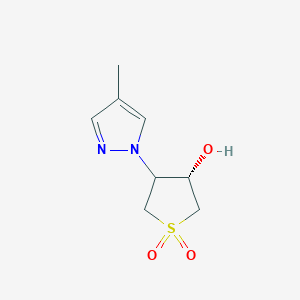
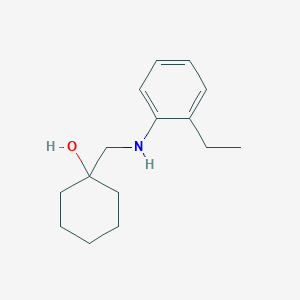
![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
